Pyren-1-aminium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyren-1-aminium is a derivative of pyrene, a polycyclic aromatic hydrocarbon known for its unique optical and electronic properties. Pyrene and its derivatives are widely studied due to their applications in various fields such as materials science, organic electronics, and photophysics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyren-1-aminium typically involves the functionalization of the pyrene core. One common method is electrophilic aromatic substitution, where pyrene undergoes substitution reactions at specific positions to introduce the aminium group. This can be achieved through direct or indirect methods, including the use of pre-existing pyrene as the core and applying different electrophilic aromatic substitutions .
Industrial Production Methods
Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions, utilizing optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Pyren-1-aminium can undergo various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrene core
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens or sulfonic acids, and nucleophilic reagents like amines or thiols, are commonly employed
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield pyrenequinones, while substitution reactions can produce various functionalized pyrene derivatives .
Scientific Research Applications
Pyren-1-aminium has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and materials.
Biology: Employed in the study of biological interactions and as a fluorescent probe for imaging.
Medicine: Investigated for potential therapeutic applications, including drug delivery and photodynamic therapy.
Industry: Utilized in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs)
Mechanism of Action
The mechanism of action of Pyren-1-aminium involves its interaction with molecular targets through non-covalent interactions such as π-π stacking and hydrogen bonding. These interactions can influence the electronic properties of the compound, making it useful in various applications. The pathways involved may include electron transfer processes and energy transfer mechanisms .
Comparison with Similar Compounds
Similar Compounds
Pyrene: The parent compound, known for its optical and electronic properties.
Peropyrene: A larger polycyclic aromatic hydrocarbon with extended conjugation.
Teropyrene: An even larger derivative with additional aromatic rings.
Uniqueness of Pyren-1-aminium
This compound is unique due to the presence of the aminium group, which imparts distinct electronic and chemical properties. This makes it particularly useful in applications requiring specific interactions with other molecules, such as in sensors and organic electronic devices .
Properties
CAS No. |
138800-85-8 |
---|---|
Molecular Formula |
C16H12N+ |
Molecular Weight |
218.27 g/mol |
IUPAC Name |
pyren-1-ylazanium |
InChI |
InChI=1S/C16H11N/c17-14-9-7-12-5-4-10-2-1-3-11-6-8-13(14)16(12)15(10)11/h1-9H,17H2/p+1 |
InChI Key |
YZVWKHVRBDQPMQ-UHFFFAOYSA-O |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)[NH3+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.